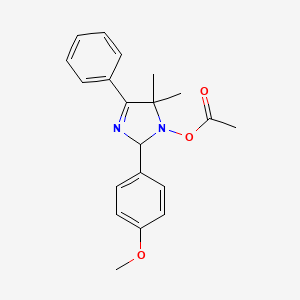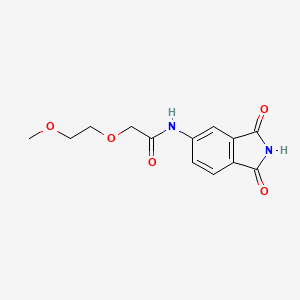
1-(acetyloxy)-2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Acetyloxy)-2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole is a chemical compound that has gained attention due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-(Acetyloxy)-2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
1-(Acetyloxy)-2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of certain enzymes involved in cancer cell growth. Additionally, this compound has been found to possess antioxidant properties, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(Acetyloxy)-2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole in lab experiments is its wide range of biological activities. This compound can be used to study the mechanisms of cancer cell growth and inflammation, as well as to develop new therapeutic agents for these diseases. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for the study of 1-(Acetyloxy)-2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, and to develop new methods for its synthesis and purification.
Synthesis Methods
The synthesis of 1-(Acetyloxy)-2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole involves the reaction of 4-methoxyphenylacetonitrile with acetic anhydride and potassium carbonate in the presence of a catalytic amount of iodine. The resulting intermediate is then reacted with 2,2,6-trimethyl-4H-1,3-dioxin-4-one and phenylhydrazine to obtain the final product.
Scientific Research Applications
1-(Acetyloxy)-2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been found to possess antimicrobial, antifungal, anti-inflammatory, and anticancer activities. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
[2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(23)25-22-19(16-10-12-17(24-4)13-11-16)21-18(20(22,2)3)15-8-6-5-7-9-15/h5-13,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXSBPFUSBMROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(N=C(C1(C)C)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5122774.png)
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5122790.png)
![2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid](/img/structure/B5122795.png)
![methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5122801.png)
![ethyl 2-(5-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5122813.png)
![N-[amino(imino)methyl]-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5122819.png)
![6-ethyl-3,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5122822.png)


![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122849.png)

![1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5122866.png)
![N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5122868.png)
![5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B5122869.png)